![molecular formula C₁₃H₁₅BrN₂O₇ B1140133 [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 6161-23-5](/img/structure/B1140133.png)
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of acetate ester . It is related to uridine triacetate, which is a prodrug for uridine and is used for the treatment of hereditary orotic aciduria and for management of fluorouracil toxicity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including acetyloxy and dioxopyrimidinyl groups . It’s structurally similar to other compounds like 2’-deoxyuridine 5’-monophosphate .Wissenschaftliche Forschungsanwendungen
DNA Synthesis Study
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is useful for the study of DNA synthesis where it is incorporated into DNA in place of thymidine . This allows researchers to track and study the process of DNA replication .
Cell Proliferation Analysis
This compound is extensively used to measure DNA synthesis and to label dividing cells . It is therefore used to study cell signaling and other processes that induce cell proliferation .
Immunohistochemical Analysis
The resulting DNA, after the incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine, can be used in conjunction with specific antibodies for the immunohistochemical analysis of cell proliferation .
Radiosensitization
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine has been studied as a radiosensitizer . This means it can make cancer cells more sensitive to radiation therapy, potentially improving the effectiveness of the treatment .
Diagnostic Tool in Oncology
This compound has been used as a diagnostic tool in people with cancer . By incorporating into the DNA of rapidly dividing cancer cells, it allows these cells to be identified and studied .
Microbial Identification
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine can also be used to identify microorganisms that respond to specific carbon substrates in aquatic and soil environments .
Gene Silencing Study
Bromodeoxyuridine, a related compound, has been found to release gene silencing caused by DNA methylation . This suggests that 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine may have similar effects and could be used to study gene silencing mechanisms .
X-ray Diffraction Experiments
The bromine atom in 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine can be used in X-ray diffraction experiments in crystals containing either DNA or RNA . This can provide valuable insights into the structure and function of these biological molecules .
Wirkmechanismus
Target of Action
The primary target of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is DNA. It is incorporated into DNA during the S phase of the cell cycle .
Mode of Action
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine interacts with its target, DNA, by being incorporated into the DNA structure during the S phase of the cell cycle . This incorporation results in changes to the DNA structure and function.
Biochemical Pathways
The compound affects the DNA synthesis pathway. By incorporating into DNA, it can influence the process of DNA replication and transcription . The downstream effects of this interaction can lead to changes in gene expression and cellular function.
Result of Action
The incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine into DNA can have various molecular and cellular effects. For example, it has been shown to stimulate cellular differentiation and maturation in leukemia cell lines, while inhibiting differentiation of friend erythroleukemia cells .
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHCNASFWJWJB-HBNTYKKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
Q & A
Q1: What is the molecular structure of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine?
A1: The research paper titled "Structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, C13H15BrN2O7" [] elucidates the crystal structure of this compound. While it doesn't delve into spectroscopic data, it confirms the molecular formula as C13H15BrN2O7. The paper further describes the precise spatial arrangement of atoms within the molecule, providing valuable information for understanding its interactions and potential applications.
Q2: Has 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine been studied in complex with other molecules?
A2: Yes, the research paper "Structure of a 1/1 complex of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, C13H15Br0.5I0.5N2O7" [] investigates a 1:1 complex formed between 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine. This study provides insights into the potential for co-crystallization and the interactions of this compound with structurally similar molecules. This information could be valuable for designing formulations or understanding its behavior in complex biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
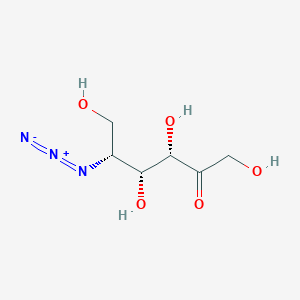
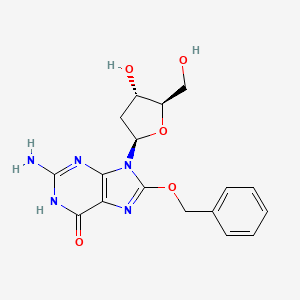
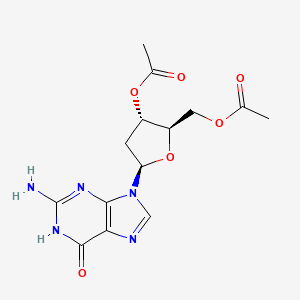
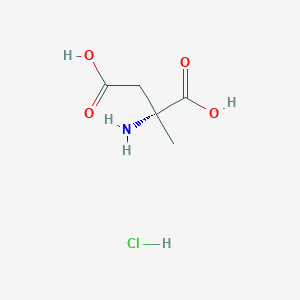
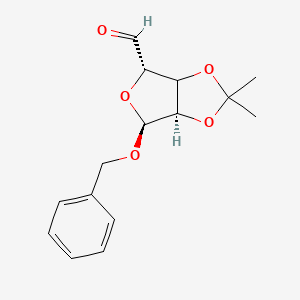
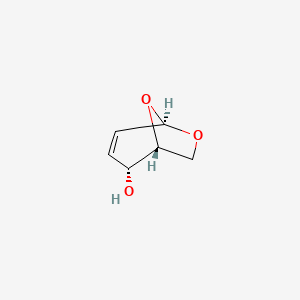
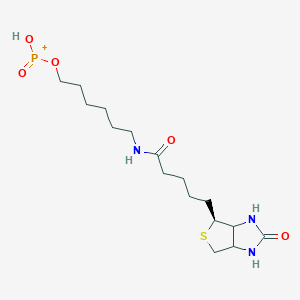
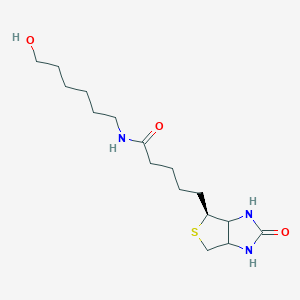
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
